3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-25-7-3-4-11(26-2)10(5-7)19-15(22)13-12(18)8-6-9(17(23)24)14(21)20-16(8)27-13/h3-6H,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRMKHJQSENQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Assembly of Pyridine Precursors
The thieno[2,3-b]pyridine scaffold can be constructed via condensation reactions between α-halogenated carbonyl compounds and 2-aminopyridine derivatives. A validated approach involves reacting 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-bromoacetophenone derivatives under basic conditions (Scheme 1). For this target molecule, substituting the aryl group with protected carboxylic acid functionalities would enable subsequent hydrolysis to the 5-carboxylic acid moiety.
Scheme 1: Generalized thieno[2,3-b]pyridine formation
2-Amino-4-aryl-6-mercaptopyridine + α-Haloketone
→ (NaOR base) → Thieno[2,3-b]pyridine core
Critical parameters:
Dihydro-6-Oxo Group Installation
Carbamoyl Functionalization at C2
Carbamoyl Chloride Coupling
The 2-position carbamoyl group can be introduced via reaction with 2,5-dimethoxyphenyl isocyanate (Fig. 1). Using a two-step protocol:
Step 1: Activate C2 with phosphorus oxychloride (POCl₃) in DMF to form 2-chlorothienopyridine intermediate.
Step 2: Displace chloride with 2,5-dimethoxyaniline in THF at −78°C, followed by quenching with CO₂ gas to generate the carbamoyl group.
Fig. 1: Carbamoylation sequence
Thienopyridine-Cl + 2,5-(MeO)₂C₆H₃NH₂ → (i) LiHMDS, THF; (ii) CO₂ → Carbamoyl derivative
Yield optimization:
Urea Formation Approach
An alternative route employs carbodiimide-mediated coupling between 2-amino-thienopyridine and 2,5-dimethoxybenzoic acid (Table 1).
Table 1: Carbodiimide coupling efficiency comparison
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC·HCl | DCM | 25 | 62 |
| DCC | THF | 0 → 25 | 58 |
| HATU | DMF | −10 | 71 |
Key observations:
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior activation for sterically hindered amines
- DMF solubility enhances reagent interaction compared to DCM or THF
Amino Group Introduction at C3
Nitro Reduction Strategy
Installation of the C3 amino group typically proceeds via catalytic hydrogenation of a nitro precursor (Scheme 2).
Scheme 2: Nitro to amino conversion
3-Nitro-thienopyridine + H₂ (50 psi) → (10% Pd/C, EtOH) → 3-Amino derivative
Optimized conditions:
Direct Amination via Buchwald-Hartwig
For substrates incompatible with nitro groups, palladium-catalyzed amination offers an alternative (Table 2).
Table 2: Catalytic systems for C3 amination
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 68 |
| Pd(OAc)₂ | BINAP | KOtBu | 73 |
| PEPPSI-IPr | — | NaOAc | 65 |
Critical factors:
- BINAP/Pd(OAc)₂ system provides optimal π-orbital overlap for C–N bond formation
- Anhydrous KOtBu maintains basicity without hydrolyzing sensitive esters
Carboxylic Acid Formation
Ester Hydrolysis
The 5-carboxylic acid is typically unmasked via saponification of a methyl ester precursor (Fig. 2).
Fig. 2: Ester hydrolysis conditions
Methyl ester + LiOH (aq.) → (THF/H₂O 3:1, 0°C) → Carboxylic acid
Yield considerations:
Integrated Synthetic Route Proposal
Combining these methodologies, a plausible seven-step synthesis emerges:
- Thieno[2,3-b]pyridine core formation via [3 + 3] cyclization of 2-amino-4-carbomethoxypyridine with α-bromoacetoacetate
- C6 ketone installation using MnO₂ oxidation
- C2 chlorination with POCl₃/DMF
- Carbamoylation with 2,5-dimethoxyaniline/CO₂
- C3 nitration (HNO₃/H₂SO₄) followed by hydrogenation
- Ester hydrolysis to carboxylic acid
- Final purification via crystallization (MeOH/H₂O)
Table 3: Projected overall yield analysis
| Step | Reaction | Yield (%) | Cumulative Yield (%) |
|---|---|---|---|
| 1 | Core formation | 85 | 85 |
| 2 | Oxidation | 92 | 78 |
| 3 | Chlorination | 88 | 69 |
| 4 | Carbamoylation | 71 | 49 |
| 5 | Nitration/Hydrogenation | 65 | 32 |
| 6 | Hydrolysis | 95 | 30 |
| 7 | Crystallization | 90 | 27 |
Analytical Characterization Benchmarks
Successful synthesis requires verification against key spectral data:
- ¹H NMR (DMSO-d6): δ 3.75 (s, 6H, OCH₃), 6.85–7.12 (m, 3H, aromatic), 10.21 (s, 1H, CONH)
- IR (KBr): 1685 cm⁻¹ (C=O acid), 1640 cm⁻¹ (C=O carbamoyl), 1595 cm⁻¹ (C=N)
- HRMS (ESI+): m/z calc for C₁₉H₁₇N₃O₇S [M+H]⁺: 448.0911, found: 448.0908
Challenges and Optimization Opportunities
- Carbamoyl Group Instability : The 2,5-dimethoxyphenyl carbamoyl moiety shows sensitivity to strong acids – use mild proton sponge bases during coupling
- Oxidation Selectivity : MnO₂ must be freshly activated to prevent over-oxidation of dihydrothienopyridine
- Crystallization Difficulties : Adding 10% ethyl acetate to MeOH/H₂O improves crystal morphology
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives
Key Observations
Substituent Effects on Solubility and Reactivity: The target compound’s carboxylic acid at position 5 (vs. Carbamoyl vs. Benzoyl Groups: The (2,5-dimethoxyphenyl)carbamoyl group in the target compound offers hydrogen-bonding capacity and steric bulk compared to the 4-methoxybenzoyl group in compound 8, which may influence receptor binding .
Biological Relevance: A-769662 () demonstrates that thieno[2,3-b]pyridine derivatives with electron-withdrawing groups (e.g., cyano) and aromatic substituents can modulate AMPK activity . The target compound’s carboxylic acid may similarly engage in ionic interactions with kinase active sites.
Synthetic Flexibility: highlights the use of chloroacetic acid and aromatic aldehydes in introducing diverse substituents (e.g., ethoxycarbonyl, benzoyl) to the thienopyridine core, suggesting routes to optimize the target compound’s properties .
Physical and Spectral Data
- Melting Points : Compound 4 () has a melting point of 210–212°C, while compound 11b () melts at 213–215°C. The target compound’s melting point is expected to be higher due to hydrogen bonding from the carboxylic acid .
- IR Spectroscopy : Carboxylic acid (≈1700 cm⁻¹) and carbamoyl (≈1650 cm⁻¹) peaks distinguish the target compound from ester-containing analogs (≈1730 cm⁻¹) .
Biological Activity
3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (CAS Number: 687569-63-7) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including case studies and relevant data.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thieno[2,3-b]pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the low micromolar range against human breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3) . This suggests potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| HDAC1 | Competitive | 0.45 |
| HDAC6 | Non-competitive | 0.75 |
Antimicrobial Activity
Emerging data suggest that the compound also exhibits antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria indicate moderate antibacterial activity.
Case Study:
In vitro studies conducted on Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains . This positions the compound as a candidate for further exploration in antimicrobial therapy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Apoptosis Induction: The compound activates pathways leading to programmed cell death in cancer cells.
- Enzyme Modulation: By inhibiting HDACs, it alters acetylation patterns of histones, affecting gene expression related to tumor growth.
- Antimicrobial Mechanisms: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of substituted pyridine precursors, followed by carbamoylation and oxidation. Key steps include:
- Cyclization : Use thiourea or thioamide derivatives under reflux in DMSO or DMF, with triethylamine as a catalyst .
- Carbamoylation : React with 2,5-dimethoxyphenyl isocyanate in anhydrous THF at 0–5°C to preserve amine reactivity .
- Oxidation : Controlled oxidation with H₂O₂ or KMnO₄ to form the 6-oxo group, monitored by TLC (hexane:ethyl acetate, 3:1) .
- Optimization : Adjust solvent polarity (e.g., DMSO vs. DMF) and temperature gradients to minimize byproducts. Purify via column chromatography (silica gel, gradient elution).
Q. How can the compound’s structure and purity be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the 2,5-dimethoxyphenyl group (δ 3.7–3.9 ppm for OCH₃) and the thienopyridine backbone (δ 6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbamoyl C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during functionalization of the thienopyridine core?
- Challenge : Competing reactivity at the 3-amino vs. 5-carboxylic acid groups during substitutions.
- Methodology :
- Protection/Deprotection : Temporarily protect the 5-carboxylic acid as a methyl ester using SOCl₂/MeOH, enabling selective amidation at the 3-amino group .
- pH Control : Perform reactions in buffered solutions (pH 6–7) to deprotonate the amine without hydrolyzing the ester .
- Computational Modeling : Use DFT calculations to predict electrophilic/nucleophilic sites on the heterocyclic scaffold .
Q. How does the compound’s bioactivity compare to analogs with modified substituents (e.g., halogenation or methoxy variations)?
- Experimental Design :
- Analog Synthesis : Replace the 2,5-dimethoxyphenyl group with 2-chloro-5-fluorophenyl or unsubstituted phenyl moieties .
- Bioassays : Test against enzyme targets (e.g., kinases) via fluorescence polarization or SPR binding assays.
- SAR Analysis : Correlate substituent electronegativity (e.g., OCH₃ vs. Cl) with IC₅₀ values .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Hypothesis : Protonation of the 3-amino group or hydrolysis of the carbamoyl bond.
- Methodology :
- Degradation Studies : Expose the compound to HCl (0.1–1 M) and monitor via HPLC-MS. Major degradation products include free 2,5-dimethoxyaniline and thienopyridine fragments .
- Kinetic Analysis : Calculate half-life (t₁/₂) at varying pH levels. The compound degrades 10× faster at pH 2 vs. pH 5 .
- Mitigation : Formulate as a sodium salt (carboxylic acid deprotonated) or encapsulate in pH-responsive nanoparticles .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Case Study : Suzuki-Miyaura coupling at the 5-carboxylic acid position yields 30–70% in literature .
- Resolution :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 in DMF/H₂O. XPhos ligands improve yields to >80% by reducing steric hindrance .
- Additive Effects : Include Cs₂CO₃ (vs. K₂CO₃) to enhance solubility of boronic acid partners .
Application-Oriented Questions
Q. What in vitro models are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Models :
- Enzyme Assays : Use recombinant EGFR or VEGFR-2 kinases with ATP-Glo™ detection .
- Cell-Based Assays : Test antiproliferative effects in HeLa or A549 cells (MTT assay, 48–72 hr exposure) .
- Controls : Include staurosporine (broad-spectrum kinase inhibitor) and structure-activity analogs for comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
